Cas no 19410-02-7 (5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]-)

5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]- structure
19410-02-7 structure
Product Name:5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]-
CAS-nummer:19410-02-7
MF:C22H24N2O
MW:332.438765525818
CID:167064
PubChem ID:65693
Update Time:2025-04-19

5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]- Chemische en fysische eigenschappen

Naam en identificatie

    • 5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]-
    • 11-[[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-11H-benzo[1,2]cyclohepta[3,4-b]pyridine
    • Tropirine
    • 3alpha-((1-Aza-5H-dibenzo(a,d)cycloheoten-5-yl)oxy)tropan
    • 3alpha-((5H-Benzo(4,5)cyclohepta(1,2-b)pyridyl)-5-oxy)tropane
    • 3alpha-((5H-Benzo(4.5)cyclohepta(1,2-b)pyridyl)-5-oxytropane
    • 5-(3-alpha-Tropanyloxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine
    • 5H-Benzo(4,5)cyclohepta(1,2
    • BRN 1498977
    • Tropirina
    • Tropirina [INN-Spanish]
    • Tropirine [INN]
    • Tropirinum
    • Tropirinum [INN-Latin]
    • UNII-HQI5U1E83E
    • (1R,5S)-3α-[(5H-Benzo[4,5]cyclohepta[1,2-b]pyridin-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
    • DTXSID701043199
    • BS 7723 FREE BASE
    • 19410-02-7
    • CHEMBL2105602
    • BS-7723 FREE BASE
    • 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 5-(3-alpha-tropanyloxy)-
    • Q27280056
    • 3.ALPHA.-((5H-BENZO(4,5)CYCLOHEPTA(1,2-B)PYRIDYL)-5-OXY)TROPANE
    • HQI5U1E83E
    • (+/-)-3.ALPHA.-((5H-BENZO(4,5)CYCLOHEPTA(1,2-B)PYRIDYL)-5-OXY)TROPANE
    • 2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene
    • BS 7723 [AS MALEATE]
    • 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 5-((8-methyl-8-azabicyclo(3.2.1)oct-3-yl)oxy)-, endo-
    • Inchi: 1S/C22H24N2O/c1-24-16-9-10-17(24)14-18(13-16)25-22-19-6-3-2-5-15(19)8-11-21-20(22)7-4-12-23-21/h2-8,11-12,16-18,22H,9-10,13-14H2,1H3/t16-,17+,18?,22?
    • InChI-sleutel: DPNODNPIXASWQY-RPIYSHSISA-N
    • LACHT: O(C1C2=CC=CN=C2C=CC2C=CC=CC1=2)C1C[C@@H]2CC[C@H](C1)N2C

Berekende eigenschappen

  • Exacte massa: 332.188863393g/mol
  • Monoisotopische massa: 332.188863393g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 2
  • Complexiteit: 492
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 25.4Ų
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.